Labetuzumab govitecan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

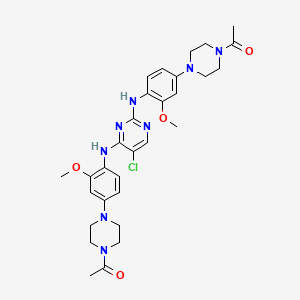

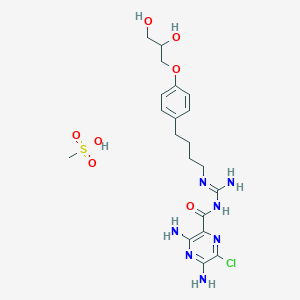

Labetuzumab govitecan is an anti-CEACAM5/SN-38 antibody-drug conjugate for treatment of refractory or relapsing metastatic colorectal cancer.

Aplicaciones Científicas De Investigación

Enhanced Tumor Delivery and Treatment of Metastatic Colorectal Cancer

Labetuzumab govitecan, an antibody-drug conjugate targeting CEACAM5, demonstrated potential in treating metastatic colorectal cancer. Patients with relapsed or refractory metastatic colorectal cancer showed tumor and plasma carcinoembryonic antigen reduction, indicating the drug's effectiveness in this context. It also exhibited a manageable safety profile, underscoring its therapeutic value in heavily pretreated patients (Dotan et al., 2017). Another study echoed these findings, highlighting the safety and efficacy of this compound in metastatic colorectal cancer patients previously treated with irinotecan-containing therapy (Das, 2017).

Targeting and Accumulation in Tumor Cells

Research on this compound showed its ability to enhance the delivery of SN-38 to human colonic tumor xenografts. This targeted delivery resulted in higher levels of SN-38 in tumors and lower levels in normal tissues, aligning with clinical data indicating efficacy and improved safety (Sharkey et al., 2017).

Novel Class of Cytotoxins in Antibody-Drug Conjugates

This compound represents a new class of cytotoxins used in antibody-drug conjugates (ADCs). It features the cytotoxic substance 7-ethyl-10-hydroxycamptothecin (SN-38) linked to a monoclonal antibody, demonstrating the evolving landscape of ADCs in targeted cancer therapy (Dong et al., 2019).

Potential in Diverse Epithelial Cancers

Sacituzumab govitecan, a related compound with similar mechanisms, has been studied for its efficacy in a range of advanced epithelial cancers. Its encouraging performance in phase 1 trials highlights the potential applicability of these conjugates beyond colorectal cancer to other solid tumors (Ocean et al., 2017).

Applications in Neuroendocrine Prostate Cancer

A study on neuroendocrine prostate cancer (NEPC) revealed the promising therapeutic potential of this compound in this aggressive cancer subtype. Its ability to target CEACAM5-positive prostate cancer cells and induce DNA damage points to its efficacy in chemotherapy-resistant NEPC (Delucia et al., 2020).

Exploration in Small Cell Lung Cancer

This compound was evaluated in metastatic small cell lung cancer (mSCLC) patients, showing tumor shrinkage and a manageable toxicity profile. This supports further investigation of this compound in mSCLC, particularly in patients who are chemosensitive or chemoresistant to first-line chemotherapy (Gray et al., 2017).

Propiedades

Número CAS |

1469876-18-3 |

|---|---|

Fórmula molecular |

C75H102N12O24S |

Peso molecular |

1587.76 |

Nombre IUPAC |

(2R)-2-amino-3-[1-[[4-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-5-amino-1-[4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxycarbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1 |

Clave InChI |

CBNAAKBWBABMBY-LQCKLLCCSA-N |

SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)CC(C8=O)SCC(C(=O)O)N)C2=NC9=C1C=C(C=C9)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Labetuzumab govitecan; hMN14-SN38; IMMU 130; IMMU-130; IMMU130; Labetuzumab-SN38; |

Origen del producto |

United States |

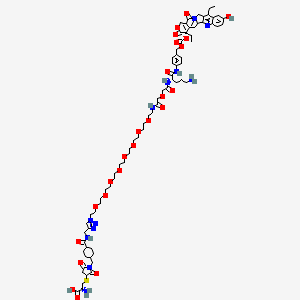

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

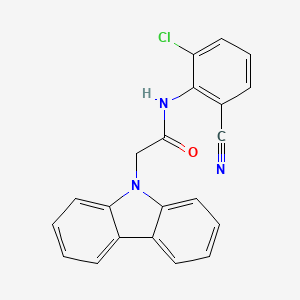

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)

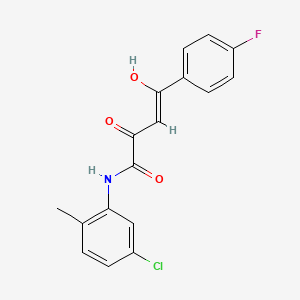

![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)